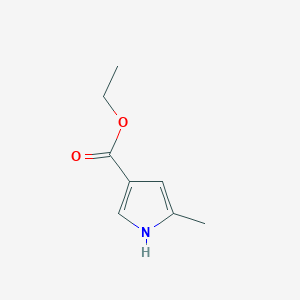
Ethyl-5-methyl-1H-pyrrol-3-carboxylat
Übersicht
Beschreibung
Ethyl 5-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Wissenschaftliche Forschungsanwendungen
Ethyl 5-methyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other materials with specific properties.
Wirkmechanismus
Target of Action
Ethyl 5-methyl-1H-pyrrole-3-carboxylate is a corticotropin-releasing factor (CRF) antagonist . CRF is an endogenous peptide that regulates the hypothalamic-pituitary-adrenal axis .
Mode of Action
This compound binds to the CRF receptor and blocks its activity, thus inhibiting the release of corticotropin from the pituitary gland . It is structurally related to other analogs such as alniditan, with similar properties .
Biochemical Pathways
The primary pathway affected by this compound is the hypothalamic-pituitary-adrenal (HPA) axis. By blocking the CRF receptor, it disrupts the normal signaling within this pathway, leading to decreased corticotropin release .
Result of Action
By inhibiting the release of corticotropin, ethyl 5-methyl-1H-pyrrole-3-carboxylate can potentially reduce the physiological responses to stress, which are mediated by the HPA axis. This includes effects on mood and behavior, making it an effective treatment for anxiety and depression .
Biochemische Analyse
Biochemical Properties
Ethyl 5-methyl-1H-pyrrole-3-carboxylate plays a vital role in biochemical reactions, particularly as a corticotropin-releasing factor (CRF) antagonist . It interacts with the CRF receptor, inhibiting the release of corticotropin from the pituitary gland. This interaction is significant in regulating the hypothalamic-pituitary-adrenal axis, which is crucial for stress response and homeostasis. The compound’s ability to bind to the CRF receptor and block its activity makes it a potential candidate for treating anxiety and depression .
Cellular Effects
Ethyl 5-methyl-1H-pyrrole-3-carboxylate influences various cellular processes. It affects cell signaling pathways by interacting with the CRF receptor, leading to changes in gene expression and cellular metabolism . This compound’s impact on cell function includes modulation of stress response pathways, which can alter the expression of genes involved in stress and anxiety. Additionally, its role in inhibiting corticotropin release can influence cellular metabolism by altering the levels of stress hormones in the body .
Molecular Mechanism
The molecular mechanism of ethyl 5-methyl-1H-pyrrole-3-carboxylate involves its binding to the CRF receptor. This binding inhibits the receptor’s activity, preventing the release of corticotropin from the pituitary gland . The compound’s structure allows it to fit into the receptor’s binding site, blocking the interaction between CRF and its receptor. This inhibition leads to a decrease in the downstream signaling pathways activated by CRF, ultimately reducing the stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 5-methyl-1H-pyrrole-3-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to ethyl 5-methyl-1H-pyrrole-3-carboxylate can lead to sustained inhibition of corticotropin release, which may have prolonged effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of ethyl 5-methyl-1H-pyrrole-3-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits corticotropin release without causing significant adverse effects . At higher doses, it may lead to toxic effects, including alterations in cellular metabolism and gene expression . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
Ethyl 5-methyl-1H-pyrrole-3-carboxylate is involved in metabolic pathways related to stress response and hormone regulation. It interacts with enzymes and cofactors that modulate the levels of corticotropin and other stress-related hormones . The compound’s impact on metabolic flux and metabolite levels is significant, as it can alter the balance of hormones involved in the stress response .
Transport and Distribution
Within cells and tissues, ethyl 5-methyl-1H-pyrrole-3-carboxylate is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s movement across cellular membranes, ensuring its proper localization and accumulation in target tissues. The compound’s distribution is crucial for its effectiveness in inhibiting corticotropin release and modulating stress response pathways .
Subcellular Localization
Ethyl 5-methyl-1H-pyrrole-3-carboxylate exhibits specific subcellular localization, which influences its activity and function . The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for its interaction with the CRF receptor and subsequent inhibition of corticotropin release .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 5-methyl-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with methylamine, followed by cyclization to form the pyrrole ring. The reaction conditions typically involve heating the reactants in the presence of a catalyst such as p-toluenesulfonic acid.
Industrial Production Methods: In industrial settings, the production of ethyl 5-methyl-1H-pyrrole-3-carboxylate may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 5-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acids, while reduction can produce alcohol derivatives.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-methyl-1H-pyrrole-3-carboxylate
- Ethyl 4-methyl-1H-pyrrole-3-carboxylate
- Ethyl 5-ethyl-1H-pyrrole-3-carboxylate
Comparison: Ethyl 5-methyl-1H-pyrrole-3-carboxylate is unique due to the position of the methyl group on the pyrrole ring. This structural difference can influence its reactivity, stability, and biological activity compared to similar compounds. For instance, the position of substituents can affect the compound’s ability to undergo specific chemical reactions or interact with biological targets.
Eigenschaften
IUPAC Name |
ethyl 5-methyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8(10)7-4-6(2)9-5-7/h4-5,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDURADJPCIWEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60503486 | |
| Record name | Ethyl 5-methyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60503486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2199-50-0 | |
| Record name | Ethyl 5-methyl-1H-pyrrole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-methyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60503486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-methyl-1H-pyrrole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

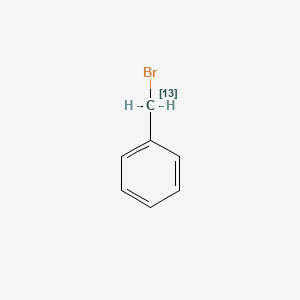
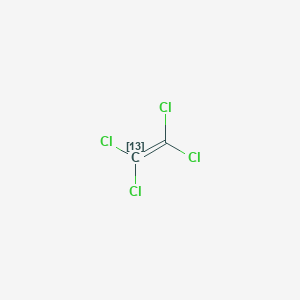

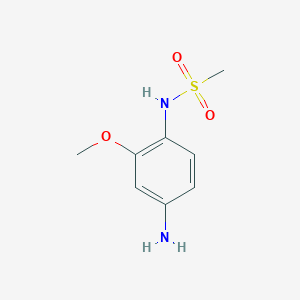
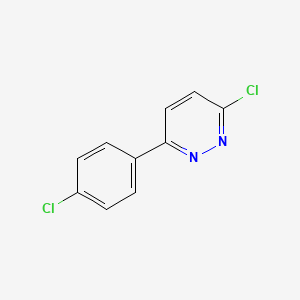

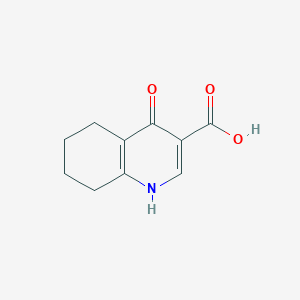

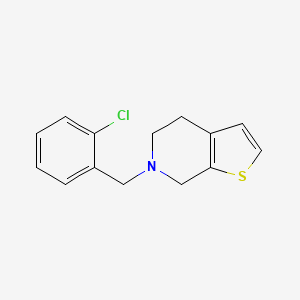


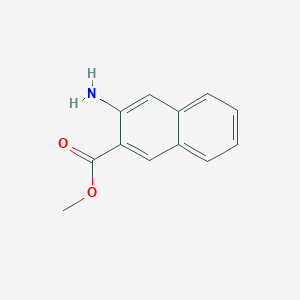
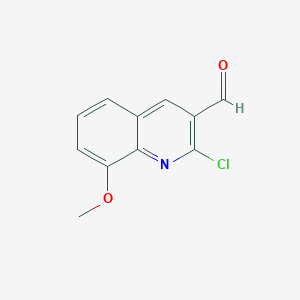
![5-Aminobenzo[d]isoxazol-3(2H)-one](/img/structure/B1601107.png)
